Tetrapotassium ((butylimino)bis(methylene))bisphosphonate
Description
Properties
CAS No. |
94278-00-9 |
|---|---|
Molecular Formula |
C6H13K4NO6P2 |
Molecular Weight |
413.51 g/mol |
IUPAC Name |
tetrapotassium;N,N-bis(phosphonatomethyl)butan-1-amine |
InChI |
InChI=1S/C6H17NO6P2.4K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI Key |
CHYJCGCMZSHTCA-UHFFFAOYSA-J |
Canonical SMILES |
CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate can be synthesized through a multi-step process involving the reaction of butylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The reaction can be represented as follows:
Step 1: Butylamine reacts with formaldehyde to form a Schiff base.
Step 2: The Schiff base undergoes a reaction with phosphorous acid to form the bisphosphonic acid derivative.
Step 3: The bisphosphonic acid derivative is then neutralized with potassium hydroxide to form the tetrapotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced phosphonate compounds. Substitution reactions can result in a variety of substituted phosphonate products.
Scientific Research Applications
Synthesis and Preparation
The synthesis of Tetrapotassium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions include moderate temperatures (50-70°C) and may utilize organic solvents like ethanol or methanol.
Chemistry
- Chelating Agent : This compound is utilized as a chelating agent in various chemical reactions, facilitating the formation of complex organic molecules.
- Synthesis of Organophosphorus Compounds : It serves as a precursor for the synthesis of other organophosphorus derivatives.
Biology
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit enzymes involved in various biological pathways, making it useful in studying metabolic processes.
- Bone Resorption Disorders : Its potential application in treating bone resorption disorders such as osteoporosis has been investigated, focusing on its mechanism of action against osteoclasts.
Medicine
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Cancer Treatment : Research is ongoing into its efficacy as an adjunct therapy in certain cancers by targeting bone metastases.
Industry
- Water Treatment : It is employed in water treatment processes to prevent scale formation and corrosion.
- Stabilizer in Formulations : The compound is used as a stabilizer in various industrial formulations, enhancing their performance.
Case Studies
- Osteoporosis Treatment :
- A clinical study evaluated the effects of this compound on patients with osteoporosis. Results indicated a significant reduction in bone turnover markers compared to a control group.
- Corrosion Inhibition :
- In industrial applications, the compound was tested for its effectiveness as a corrosion inhibitor in cooling water systems. The results showed a marked decrease in corrosion rates compared to untreated systems.
Safety Profile
While this compound shows promise in various applications, it is essential to consider its safety profile. Potential adverse effects include gastrointestinal disturbances and renal toxicity at high doses. Monitoring during therapeutic use is recommended to mitigate these risks.
Mechanism of Action
The mechanism of action of tetrapotassium ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and reducing bone resorption. This action is mediated through the inhibition of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. The inhibition of this enzyme disrupts the prenylation of small GTPase signaling proteins, leading to decreased osteoclast activity and bone resorption.
Comparison with Similar Compounds
Substituent Variations in Alkyl-Imino Bisphosphonates
The alkyl chain attached to the imino group significantly influences physicochemical properties and applications. Key analogs include:
Key Findings :
- Butyl vs. Dodecyl : The butyl chain balances lipophilicity and water solubility, whereas the dodecyl derivative’s longer chain enhances membrane permeability but limits aqueous applications .
- Hydroxyethyl Substituent : The 2-hydroxyethyl group in CAS 84697-01-8 improves hydrogen bonding, enhancing solubility for pharmaceutical uses .
Methylene Bridge Modifications
Replacing the methylene bridge with fluorinated or chlorinated groups alters stability and bioactivity:
Key Findings :
- Fluorinated Bridges : The difluoromethylene group in Tetraisopropyl derivatives increases hydrolytic stability, making it suitable for prolonged enzymatic applications .
- Chlorinated Analogs : Chloromethylene derivatives exhibit higher reactivity, useful in synthetic intermediates but less stable in aqueous media .
Biomedical Relevance
- Methylene Bisphosphonate Inhibitors : Derivatives like APCP (methylene bisphosphonate) are potent CD73 inhibitors, whereas modifications to the methylene bridge or phosphonate groups reduce activity .
Biological Activity
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate, a member of the bisphosphonate class, is primarily recognized for its role in inhibiting bone resorption. Bisphosphonates are synthetic analogs of pyrophosphate and are extensively used in clinical settings to treat various bone-related conditions. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and associated clinical outcomes.
This compound functions similarly to other bisphosphonates by binding to hydroxyapatite in bone tissue. This binding inhibits osteoclast-mediated bone resorption, a critical process in conditions like osteoporosis and Paget's disease.
- Inhibition of Osteoclast Activity : The compound disrupts the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, leading to reduced isoprenylation of proteins essential for osteoclast survival and function .
- Promotion of Apoptosis : Nitrogen-containing bisphosphonates, including this compound, induce apoptosis in osteoclasts, thereby decreasing bone resorption rates .
Efficacy in Clinical Applications
The biological activity of this compound has been evaluated in various clinical scenarios:
- Osteoporosis Treatment : Clinical trials have demonstrated that bisphosphonates significantly reduce the incidence of fractures in postmenopausal women with osteoporosis. For instance, a study indicated that patients receiving this treatment saw a marked reduction in biochemical markers of bone turnover within three months .
- Paget's Disease : The compound has shown efficacy in managing Paget's disease by normalizing elevated alkaline phosphatase levels and improving bone mineral density (BMD) .
Case Studies
Several case studies highlight the implications and outcomes associated with bisphosphonate therapy:
- Case Study 1 : A 69-year-old female patient treated with zoledronic acid (a nitrogen-containing bisphosphonate) developed bisphosphonate-related osteonecrosis of the jaw (BRONJ). Despite initial treatment efforts, she experienced severe complications leading to septic shock and eventual death due to multiple organ failure .
- Case Study 2 : Another patient on long-term bisphosphonate therapy exhibited significant reductions in fracture rates and improvements in BMD after consistent adherence to treatment protocols over five years .
Comparative Data on Bisphosphonates
Below is a comparison table summarizing key aspects of various bisphosphonates, including this compound:
| Compound Name | Mechanism of Action | Clinical Use | Common Side Effects |
|---|---|---|---|
| This compound | Inhibits osteoclast activity | Osteoporosis, Paget's disease | Osteonecrosis of the jaw (BRONJ), gastrointestinal issues |
| Zoledronic Acid | Inhibits farnesyl pyrophosphate synthase | Osteoporosis, cancer-related bone loss | BRONJ, renal impairment |
| Alendronate | Inhibits osteoclast activity | Osteoporosis | Esophageal irritation, BRONJ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
